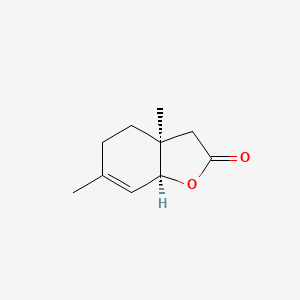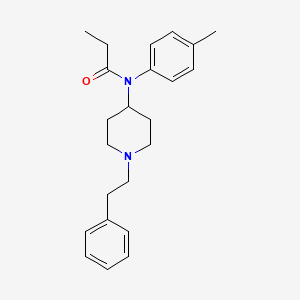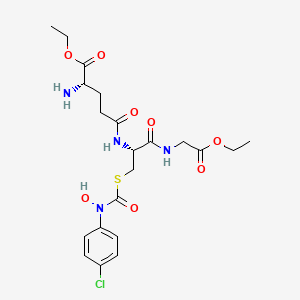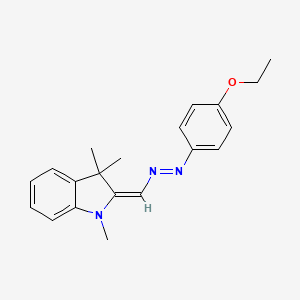
alpha-((Butylthio)methyl)-alpha-(2,4-dichlorophenyl)-1H-imidazole-1-ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alpha-((Butylthio)methyl)-alpha-(2,4-dichlorophenyl)-1H-imidazole-1-ethanol: is a synthetic organic compound that belongs to the class of imidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of alpha-((Butylthio)methyl)-alpha-(2,4-dichlorophenyl)-1H-imidazole-1-ethanol typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Imidazole Ring: Starting with a suitable precursor, the imidazole ring can be formed through cyclization reactions.
Introduction of the Butylthio Group: The butylthio group can be introduced via nucleophilic substitution reactions.
Attachment of the Dichlorophenyl Group: This step might involve electrophilic aromatic substitution.
Final Functionalization: The ethanol group is introduced in the final step, often through reduction or substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxides or sulfones.
Reduction: Reduction reactions could target the imidazole ring or the dichlorophenyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halides, nucleophiles like thiols or amines.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could lead to alcohols or amines.
科学的研究の応用
Alpha-((Butylthio)methyl)-alpha-(2,4-dichlorophenyl)-1H-imidazole-1-ethanol:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or antifungal properties.
Medicine: Investigated for its potential as a pharmaceutical agent, possibly targeting specific enzymes or receptors.
Industry: Could be used in the development of new materials or as a catalyst in certain chemical reactions.
作用機序
The mechanism of action for this compound would depend on its specific biological target. Generally, imidazole derivatives can interact with enzymes or receptors, inhibiting or modulating their activity. This interaction often involves binding to the active site or allosteric sites, leading to changes in the enzyme’s conformation and activity.
類似化合物との比較
Similar Compounds
Miconazole: An antifungal agent with a similar imidazole structure.
Clotrimazole: Another antifungal imidazole derivative.
Ketoconazole: Used in the treatment of fungal infections.
Uniqueness
What sets alpha-((Butylthio)methyl)-alpha-(2,4-dichlorophenyl)-1H-imidazole-1-ethanol apart from these compounds could be its specific substituents, which may confer unique biological activities or pharmacokinetic properties.
Conclusion
This compound is a compound with potential applications in various scientific fields Its synthesis involves multiple steps, and it can undergo various chemical reactions
特性
CAS番号 |
83337-52-4 |
|---|---|
分子式 |
C16H20Cl2N2OS |
分子量 |
359.3 g/mol |
IUPAC名 |
1-butylsulfanyl-2-(2,4-dichlorophenyl)-3-imidazol-1-ylpropan-2-ol |
InChI |
InChI=1S/C16H20Cl2N2OS/c1-2-3-8-22-11-16(21,10-20-7-6-19-12-20)14-5-4-13(17)9-15(14)18/h4-7,9,12,21H,2-3,8,10-11H2,1H3 |
InChIキー |
YIPZNAPQHCWVBO-UHFFFAOYSA-N |
正規SMILES |
CCCCSCC(CN1C=CN=C1)(C2=C(C=C(C=C2)Cl)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


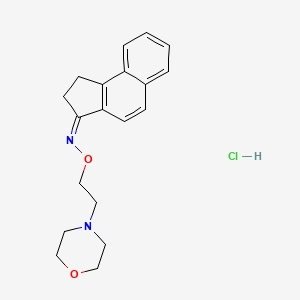


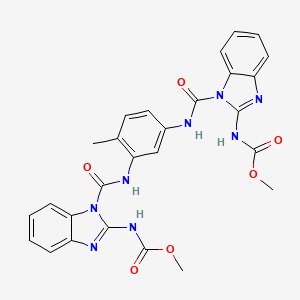
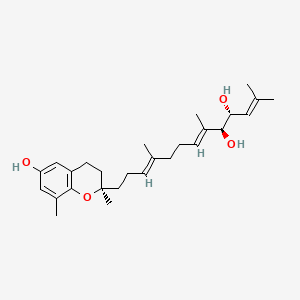



![Tetrasodium;3-[[4-[[4-[(4,8-disulfonatonaphthalen-2-yl)diazenyl]-3-methylphenyl]carbamoylamino]-2-methylphenyl]diazenyl]naphthalene-1,5-disulfonate;2-(2-hydroxyethylamino)ethanol](/img/structure/B15192913.png)
